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Compound of Interest

Compound Name: H-Glu(OMe)-OH

Cat. No.: B555036

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for L-Glutamic
acid y-methyl ester (H-Glu(OMe)-OH), a key amino acid derivative utilized in pharmaceutical
and fine chemical synthesis. This document compiles nuclear magnetic resonance (NMR),
infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental
protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-Glu(OMe)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of H-Glu(OMe)-OH

Chemical Shift (6) ppm Multiplicity Tentative Assignment
4.1 t a-CH

3.7 S -OCHs

2.6 m y-CHz

2.2 m B-CH:
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Note: Spectra are typically recorded in deuterated solvents such as CDsOD or D20. Chemical

shifts may vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectral Data of H-Glu(OMe)-OH

Chemical Shift (8) ppm

Tentative Assignment

174.3 a-COOH
171.4 y-COOCHs
53.2 o-CH

52.5 -OCHs
30.4 y-CHz

26.6 B-CH:z

Note: The assignments are based on typical chemical shifts for amino acid derivatives.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for H-Glu(OMe)-OH

Wavenumber (cm~?)

Functional Group

Description

Broad absorption due to

3400-2500 O-H (Carboxylic Acid) hydrogen bonding
3100-3000 N-H (Amine) Stretch, may be broad
2950-2850 C-H (Alkyl) Stretch

1735-1750 C=0 (Ester) Strong, sharp stretch
1700-1725 C=0 (Carboxylic Acid) Strong, sharp stretch
1640-1550 N-H (Amine) Bend

1320-1210 C-O (Ester & Carboxylic Acid) Stretch

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.benchchem.com/product/b555036?utm_src=pdf-body
https://www.benchchem.com/product/b555036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Protonated H-Glu(OMe)-OH ([M+H]*)

miz lon Fragmentation Pathway

162.07 [M+H]* Molecular lon

Loss of water from the a-

144 [M+H - H20]*
carboxyl group
Loss of methanol from the y-
130 [M+H - CHsOH]*
carboxyl group
Subsequent loss of carbon
102 [M+H - H20 - COJ* } )
monoxide from the 144 ion
A common fragment arising
from multiple pathways,
84 CaHeNO™ Piep Y

including loss of HY + CO from
[MH-HX]+ ions.[1]

Note: The molecular weight of H-Glu(OMe)-OH is 161.16 g/mol . The [M+H]* ion is expected at
m/z 162.07.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of H-Glu(OMe)-OH in a suitable
deuterated solvent (e.g., 0.5-0.7 mL of Methanol-d4 (CD3OD) or Deuterium Oxide (D20)).
Transfer the solution to a 5 mm NMR tube.

¢ Instrument: A 300 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b555036?utm_src=pdf-body
https://www.researchgate.net/publication/222794194_Ion_Chemistry_of_Protonated_Glutamic_Acid_Derivatives
https://www.benchchem.com/product/b555036?utm_src=pdf-body
https://www.benchchem.com/product/b555036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Tune and shim the spectrometer.
o Acquire a one-dimensional *H spectrum using a standard pulse sequence.

o Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a one-dimensional 13C spectrum with proton decoupling.

o Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay
of 2-5 seconds.

o Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of H-Glu(OMe)-OH with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture in a pellet die and press under high pressure to form a transparent or
translucent pellet.

¢ Instrument: A Fourier-Transform Infrared Spectrometer.
o Data Acquisition:

o Obtain a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the sample holder.

o Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

Electrospray lonization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of H-Glu(OMe)-OH (e.g., 10-100 uM) in a
suitable solvent system, typically a mixture of water, methanol, or acetonitrile with a small
amount of formic acid or acetic acid to promote protonation.

e Instrument: A mass spectrometer equipped with an electrospray ionization source.
o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o For fragmentation analysis (MS/MS), select the [M+H]* ion and subject it to collision-
induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment

ions.

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like H-Glu(OMe)-OH.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b555036?utm_src=pdf-body-img
https://www.benchchem.com/product/b555036?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/222794194_Ion_Chemistry_of_Protonated_Glutamic_Acid_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of H-Glu(OMe)-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555036#spectroscopic-data-for-h-glu-ome-oh-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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